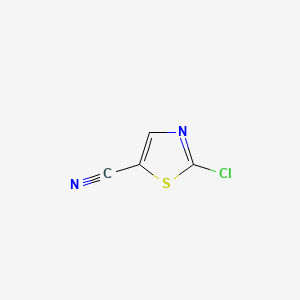

2-Chlorothiazole-5-carbonitrile

Description

Significance of the Thiazole (B1198619) Scaffold in Heterocyclic Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a fundamental and versatile scaffold in medicinal and synthetic chemistry. nih.goveurekaselect.comresearchgate.net Its unique structural and electronic properties have made it a privileged core in a vast array of biologically active compounds. nih.govnih.govnih.gov The thiazole moiety is not only a key component of natural products like vitamin B1 (thiamine) and penicillin but is also integrated into a wide range of synthetic pharmaceuticals. nih.goveurekaselect.comwikipedia.org

The aromatic nature of the thiazole ring, arising from the delocalization of pi (π) electrons, provides multiple reactive sites for various chemical transformations, including donor-acceptor interactions, nucleophilic substitutions, and oxidation reactions. researchgate.netnih.gov This reactivity allows for extensive functionalization of the thiazole core, enabling the synthesis of diverse derivatives with a wide spectrum of pharmacological activities. nih.govkuey.net

Thiazole derivatives have demonstrated a remarkable breadth of biological effects, including:

Antimicrobial and Antifungal Activity: Compounds incorporating the thiazole nucleus have shown efficacy against various bacterial and fungal strains. nih.govresearchgate.netkuey.net

Antiviral Properties: The thiazole scaffold is a component of antiviral drugs, such as the antiretroviral agent Ritonavir. nih.govresearchgate.netkuey.net

Anticancer Activity: Numerous thiazole-based compounds, including Dasatinib and Tiazofurin, have been developed as anticancer agents, targeting various pathways involved in tumor growth. nih.goveurekaselect.comnih.gov

Anti-inflammatory Effects: Thiazole derivatives have been investigated for their potential to manage inflammatory conditions. researchgate.netnih.govkuey.net

The following table provides a summary of some notable drugs that contain the thiazole scaffold, highlighting the diverse therapeutic areas where this heterocyclic system has made a significant impact.

| Drug Name | Therapeutic Class | Key Function |

| Thiamine (Vitamin B1) | Vitamin | Essential nutrient involved in metabolism. nih.govwikipedia.org |

| Penicillin | Antibiotic | Inhibits bacterial cell wall synthesis. nih.goveurekaselect.com |

| Sulfathiazole | Antibiotic | A sulfonamide antibacterial agent. nih.goveurekaselect.com |

| Ritonavir | Antiretroviral | A protease inhibitor used to treat HIV/AIDS. nih.gov |

| Abafungin | Antifungal | Broad-spectrum antifungal agent. nih.gov |

| Tiazofurin | Anticancer | An inhibitor of inosine (B1671953) monophosphate dehydrogenase. nih.goveurekaselect.com |

| Dasatinib | Anticancer | A kinase inhibitor used in the treatment of leukemia. nih.govresearchgate.net |

| Meloxicam | Anti-inflammatory | A non-steroidal anti-inflammatory drug (NSAID). wikipedia.orgpharmaguideline.com |

Overview of Halogenated Thiazoles

The introduction of halogen atoms onto the thiazole ring significantly modulates its chemical reactivity and biological properties. numberanalytics.comrsc.org Halogenated thiazoles are key intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecular architectures. researchgate.netorganic-chemistry.org The position of the halogen atom on the thiazole ring dictates its reactivity towards various reagents.

Electrophilic substitution reactions, such as halogenation, typically occur at the C5-position of the thiazole ring. pharmaguideline.comnumberanalytics.com Conversely, nucleophilic substitution reactions are also a crucial feature of halogenated thiazoles. pharmaguideline.comrsc.org The electron-deficient nature of the C2-position makes halogens at this position susceptible to displacement by nucleophiles. pharmaguideline.com The reactivity of halogenated thiazoles can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of activating groups on the ring. rsc.org

A notable transformation involving halogenated thiazoles is the "halogen dance" reaction. acs.orgnih.gov This reaction involves the base-induced intramolecular migration of a halogen atom from one position to another on the thiazole ring. acs.orgjst.go.jp This process provides a powerful method for the synthesis of specifically substituted thiazole derivatives that may be difficult to access through conventional methods. acs.org The synthesis of various halogenated pyrroles and pyrazoles containing a thiazole group has been explored for their potential as antibacterial and antibiofilm agents. nih.gov

Contextualization of 2-Chlorothiazole-5-carbonitrile as a Research Compound

This compound is a specific halogenated thiazole that has garnered attention as a valuable research compound. georganics.sknih.govbldpharm.com Its structure, featuring a chlorine atom at the 2-position and a nitrile group at the 5-position, imparts a unique reactivity profile that makes it a useful intermediate in synthetic chemistry. sigmaaldrich.com

The chlorine atom at the C2-position can act as a leaving group, allowing for nucleophilic substitution reactions to introduce a variety of functional groups at this position. The nitrile group at the C5-position can also participate in a range of chemical transformations, including cyclization reactions to form fused ring systems.

Due to its versatile reactivity, this compound serves as a building block in the synthesis of more complex molecules with potential applications in medicinal and agricultural chemistry. For instance, it can be a precursor for the synthesis of insecticides and other biologically active compounds. Research has explored its use as a scaffold for developing new drugs with potential antimicrobial, antifungal, and anticancer activities.

The following table summarizes the key chemical identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | 2-chloro-1,3-thiazole-5-carbonitrile nih.gov |

| CAS Number | 51640-36-9 bldpharm.comsigmaaldrich.com |

| Molecular Formula | C4HClN2S sigmaaldrich.com |

| Molecular Weight | 144.58 g/mol bldpharm.comsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 52-57 °C sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClN2S/c5-4-7-2-3(1-6)8-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFLVXULMMAKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363321 | |

| Record name | 2-Chlorothiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51640-36-9 | |

| Record name | 2-Chlorothiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorothiazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Chlorothiazole 5 Carbonitrile

Established Synthetic Pathways for 2-Chlorothiazole-5-carbonitrile and its Precursors

The synthesis of the 2-chlorothiazole (B1198822) ring system is a critical process for accessing a variety of intermediates used in the pharmaceutical and agrochemical industries. Various methodologies have been developed, often starting from acyclic precursors that undergo cyclization and chlorination reactions.

A prominent pathway to 2-chlorothiazole derivatives involves the reaction of allyl isothiocyanate and its derivatives with chlorinating agents. google.comepo.org This process is valued for being a simple and convenient procedure that can be carried out under mild conditions. google.com The reaction typically proceeds through the addition of chlorine to the allyl isothiocyanate, forming a sulfenyl chloride derivative. google.com This intermediate then undergoes cyclization to yield a 2-thiazoline derivative, which subsequently eliminates a leaving group to form the aromatic 2-chlorothiazole ring. google.com

For instance, 2-chloro-5-(chloromethyl)thiazole, a key precursor, can be prepared by reacting a 2-halogeno-allyl isothiocyanate with a chlorinating agent in the presence of a dipolar aprotic diluent at low temperatures. google.com This method is noted for providing good yields and high purity, allowing the product to be used directly in subsequent reactions without extensive purification. google.com Another approach involves reacting 3-chloro-1-isothiocyanato-1-propene with a chlorinating agent to produce 2-chloro-5-chloromethyl-1,3-thiazole. epo.org

| Starting Material | Chlorinating Agent | Product | Key Features |

| Allyl isothiocyanate derivative | Chlorine | 2-Chloro-5-(chloromethyl)thiazole | Simple, mild conditions google.com |

| 2-Chloroallyl isothiocyanate | Sulfuryl chloride | 2-Chloro-5-(chloromethyl)thiazole | Proceeds via a 2,5-dichloro-5-(chloromethyl)-2-thiazoline intermediate google.com |

| 2-Halogeno-allyl isothiocyanate | Chlorine | 2-Chloro-5-(chloromethyl)thiazole | High yield and purity, low temperature google.com |

| 3-Chloro-1-isothiocyanato-1-propene | Not specified | 2-Chloro-5-chloromethyl-1,3-thiazole | Alternative isothiocyanate precursor epo.org |

This table presents data on the synthesis of 2-chlorothiazole precursors from allyl isothiocyanate derivatives.

Beyond the use of allyl isothiocyanates, other synthetic strategies have been established for the formation of the 2-chlorothiazole core. One such method is the cyclization of α-thiocyanate ketones using mineral acids, which can yield 2-chloro or 2-hydroxy thiazole (B1198619) derivatives. mdpi.com Another versatile approach starts from 1,3-dichloropropene, which is first reacted with sodium thiocyanate to produce 3-chloro-2-propenylthiocyanate. semanticscholar.org This intermediate undergoes a thermal google.comgoogle.com-sigmatropic rearrangement to form 3-chloro-1-propenylisothiocyanate, which is then chlorinated to give 2-chloro-5-chloromethylthiazole. semanticscholar.org This multi-step synthesis provides a pathway to this important intermediate from a different starting material. semanticscholar.org

| Precursor | Reagents | Product | Reaction Type |

| α-Thiocyanate ketone | Mineral acid (e.g., HCl) | 2-Chlorothiazole derivative | Intramolecular cyclization mdpi.com |

| 1,3-Dichloropropene | 1. Sodium thiocyanate 2. Heat 3. Chlorinating agent | 2-Chloro-5-chloromethylthiazole | Thiocyanation, rearrangement, chlorination/cyclization semanticscholar.org |

This table summarizes alternative synthetic routes to key 2-chlorothiazole intermediates.

Functional Group Interconversions of the Nitrile Moiety

The nitrile group at the 5-position of the 2-chlorothiazole ring is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule. researchgate.net These transformations include hydrolysis to carboxylic acids, conversion to amides, and other reactions. researchgate.net

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemistrysteps.com This reaction involves the addition of water across the carbon-nitrogen triple bond. libretexts.org

In acid-catalyzed hydrolysis, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. libretexts.org The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt. chemistrysteps.com

Acid Hydrolysis Reaction: R-C≡N + 2H₂O + H⁺ → R-COOH + NH₄⁺ libretexts.org

Alkaline hydrolysis involves heating the nitrile with an alkali solution, like sodium hydroxide. libretexts.org This process initially forms a carboxylate salt and ammonia. libretexts.org To obtain the free carboxylic acid, the resulting mixture must be acidified with a strong acid. libretexts.org

Alkaline Hydrolysis Reaction:

R-C≡N + OH⁻ + H₂O → R-COO⁻ + NH₃ libretexts.org

R-COO⁻ + H⁺ → R-COOH libretexts.org

Once the carboxylic acid, 2-chloro-thiazole-5-carboxylic acid, is formed, it can be converted to its corresponding esters through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. kocw.or.kr

The nitrile group can be selectively converted into an amide. This partial hydrolysis is a useful method for synthesizing primary amides and can be achieved under mildly basic conditions using hydrogen peroxide. libretexts.org The reaction effectively hydrates the nitrile to the corresponding amide without proceeding to the carboxylic acid. organic-chemistry.org

Nitrile to Amide Conversion: R-C≡N + H₂O₂ + OH⁻ → R-CONH₂ + H₂O libretexts.org

Amides can also be synthesized from carboxylic acids, which are themselves derived from nitriles. libretexts.org The carboxylic acid is typically activated by converting its hydroxyl group into a better leaving group before reacting it with an amine. luxembourg-bio.com Common methods involve the use of acid chlorides, acid anhydrides, or coupling reagents like dicyclohexylcarbodiimide (DCC). libretexts.orgluxembourg-bio.com

| Transformation | Reagents | Product Functional Group |

| Nitrile Hydrolysis | Dilute H⁺, heat OR 1. NaOH, heat 2. H⁺ | Carboxylic Acid libretexts.org |

| Nitrile Hydration | H₂O₂, OH⁻ | Amide libretexts.org |

| Carboxylic Acid to Amide | Acid activation (e.g., SOCl₂), then amine | Amide libretexts.orgluxembourg-bio.com |

This table outlines key methods for converting the nitrile group of this compound into other functionalities.

The chlorine atom at the 2-position of the thiazole ring is susceptible to nucleophilic substitution. Halogenated 2-aminothiazoles can undergo reactions where the halide is displaced by a strong nucleophile. jocpr.com This reactivity allows for the introduction of various substituents at this position.

A key transformation is the conversion of a 2-chlorothiazole derivative to a 2-aminothiazole (B372263) derivative. The 2-aminothiazole scaffold is a significant structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.govmdpi.com The synthesis of 2-aminothiazole derivatives can be achieved through various routes, often involving the reaction of a precursor with thiourea or its derivatives. nih.govresearchgate.net In the context of this compound, a direct amination reaction would involve substituting the 2-chloro group with an amino group or a substituted amine. For example, reacting 2-chlorothiazole-5-carboxylate with an amine can lead to the corresponding 2-(substituted amino)thiazole derivative. This highlights the utility of the 2-chloro position as a site for introducing nitrogen-containing nucleophiles.

Reactions Involving the Chlorine Atom

The chlorine atom at the C-2 position of the thiazole ring is the most reactive site for nucleophilic attack and cross-coupling reactions due to the electron-withdrawing nature of the adjacent nitrogen atom and the nitrile group.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for the functionalization of this compound. The electron-deficient nature of the thiazole ring, further activated by the nitrile group, facilitates the displacement of the C-2 chlorine atom by a variety of nucleophiles. This reaction is a cornerstone for introducing diverse functionalities onto the thiazole core.

The synthesis of this compound itself can be achieved from 2-aminothiazole-5-carbonitrile via a Sandmeyer-type reaction, which involves diazotization of the amino group followed by displacement with a chloride ion mdpi.com. This transformation underscores the reactivity of the C-2 position.

Reactions with various nucleophiles, such as amines, alkoxides, and thiolates, proceed to yield the corresponding 2-substituted thiazole-5-carbonitriles. For instance, the reaction with amines or anilines leads to the formation of 2-aminothiazole derivatives, which are prevalent scaffolds in medicinal chemistry nih.gov. Similarly, reaction with alkoxides, such as sodium methoxide, would be expected to yield 2-methoxythiazole-5-carbonitrile, and reaction with thiolates would produce 2-(thioether)thiazole-5-carbonitriles. While specific examples for this compound are not extensively documented in readily available literature, the reactivity pattern is well-established for similar 2-halothiazole systems.

| Reactant | Nucleophile | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-bromothiazole | 3-(Furan-2-yl)propanoic acid | N-(5-Bromothiazol-2-yl)-3-(furan-2-yl)propanamide | - | - | nih.gov |

| 2-Chloro-5-nitrothiazole | Sodium methoxide | 2-Methoxy-5-nitrothiazole | Equimolar reactants | ~90% | wikipedia.org |

| 2-Aminothiazole | Substituted benzoyl isothiocyanate | N-(Thiazol-2-yl)benzamide derivatives | - | - | nih.gov |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the C-2 position of this compound is an excellent handle for such transformations. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, significantly expanding the molecular diversity accessible from this starting material.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chlorothiazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryl and heteroaryl-aryl compounds. For example, the Suzuki coupling of 2-amino-5-bromothiazole with 4-fluorophenylboronic acid has been reported to proceed efficiently nih.gov. A similar reactivity is expected for this compound.

Heck Reaction: The Heck reaction couples the 2-chlorothiazole with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. This reaction is a valuable method for the synthesis of substituted alkenes mdpi.comugent.benih.gov.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 2-chlorothiazole and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst mdpi.com. This reaction is instrumental in the synthesis of aryl- and heteroaryl-alkynes.

Stille Coupling: The Stille reaction involves the coupling of the 2-chlorothiazole with an organotin reagent, catalyzed by palladium wikipedia.orgorganic-chemistry.orgresearchgate.netthermofisher.comyoutube.com. This reaction is known for its tolerance of a wide range of functional groups.

| Reaction Type | Reactant | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Amino-5-bromothiazole | 4-Fluorophenylboronic acid | Pd catalyst, base | 2-Amino-5-(4-fluorophenyl)thiazole | nih.gov |

| Heck | Aryl halide | Acrylate | Pd(OAc)₂, base | Substituted cinnamate | nih.gov |

| Sonogashira | Aryl iodide | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, amine base | Aryl-alkyne | mdpi.com |

| Stille | Aryl halide | Organostannane | Pd catalyst | Biaryl | organic-chemistry.org |

Electrophilic aromatic substitution on the thiazole ring is generally less facile compared to electron-rich aromatic systems due to the electron-withdrawing nature of the heteroatoms. Computational studies and experimental evidence suggest that electrophilic attack, when it occurs, preferentially takes place at the C-5 position nih.gov. In the case of this compound, the C-5 position is already substituted with a nitrile group, which is a deactivating group for electrophilic substitution.

Therefore, further electrophilic substitution on the thiazole ring of this compound is expected to be challenging. Reactions such as nitration or halogenation would likely require harsh conditions and may result in low yields or decomposition of the starting material. The electron-withdrawing effects of both the chlorine atom at C-2 and the nitrile group at C-5 significantly deactivate the remaining C-4 position towards electrophilic attack.

Derivatization and Scaffold Hybridization

The versatile reactivity of this compound makes it an excellent starting material for the synthesis of more complex heterocyclic systems through derivatization and scaffold hybridization.

The functional groups on this compound can be manipulated to construct fused bicyclic and polycyclic heterocyclic systems. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities.

Thiazolo[5,4-d]pyrimidines: These fused systems can be synthesized from 2-aminothiazole-5-carbonitrile, which is readily accessible from this compound via nucleophilic substitution with ammonia. The 2-aminothiazole derivative can then undergo cyclization with appropriate reagents to form the thiazolo[5,4-d]pyrimidine core caymanchem.commedchemexpress.compraxilabs.com.

Thiazolo[3,2-b] farmaciajournal.comrsc.orgucm.estriazoles: Another important class of fused heterocycles, thiazolo[3,2-b] farmaciajournal.comrsc.orgucm.estriazoles, can be synthesized through the condensation of 3-mercapto-1,2,4-triazoles with α-haloketones farmaciajournal.comrsc.orgucm.esresearchgate.netrsc.org. While not a direct reaction of this compound, this highlights a common strategy for forming fused thiazole systems that could potentially be adapted.

Thiazolo[5,4-b]pyridines: The synthesis of thiazolo[5,4-b]pyridine derivatives has been achieved starting from substituted aminopyridines, demonstrating another route to fused thiazole systems nih.govresearchgate.netresearchgate.netdmed.org.ua.

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery. This compound serves as a valuable scaffold for the synthesis of such hybrid molecules.

Pyridine Hybrids: The synthesis of 2-(pyridin-4-yl)-4-methyl-thiazole-5-carboxylic acid demonstrates the coupling of a pyridine ring to a thiazole core caymanchem.com. Similar strategies can be employed to synthesize pyridine-thiazole hybrids from this compound, for instance, through Suzuki coupling with a pyridylboronic acid. The synthesis of 2-(pyridine-3-yl)thiazoles has also been reported google.com.

Pyrazole (B372694) Hybrids: The literature describes the synthesis of various pyrazole-thiazole hybrids, which often exhibit interesting biological activities mdpi.comnih.govijtsrd.comresearchgate.net. These are typically synthesized by constructing one ring onto the other. For example, a pyrazole carbaldehyde can be used as a starting material to build the thiazole ring.

Green Chemistry Approaches and Reaction Optimization in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic methodologies and the optimization of reaction conditions to minimize environmental impact and enhance efficiency. While specific green chemistry studies on the synthesis of this compound are not extensively documented, the principles of green chemistry can be applied to its known synthetic pathways, primarily the Sandmeyer-type reaction of 2-Amino-5-cyanothiazole. This section explores potential green chemistry approaches and reaction optimization strategies applicable to the synthesis of this compound and its precursors.

The core tenets of green chemistry focus on the reduction of hazardous substances, the use of renewable feedstocks, energy efficiency, and waste minimization. In the context of this compound synthesis, these principles can be addressed by considering greener alternatives for reagents and solvents, employing efficient catalytic systems, and optimizing reaction parameters to improve yield and reduce byproducts.

Greener Synthetic Approaches

Alternative Diazotizing Agents: The traditional Sandmeyer reaction often employs alkyl nitrites like isoamyl nitrite for the diazotization of the amino group. While effective, there are greener alternatives available. tert-Butyl nitrite (TBN) is considered a more environmentally friendly option as its byproduct, tert-butanol, is less prone to further reactions compared to the byproducts of other alkyl nitrites. researchgate.net Research has shown TBN to be an efficient diazotizing reagent in various synthetic transformations, often under mild conditions. researchgate.netnih.gov

Advanced Catalytic Systems: The copper catalyst is central to the Sandmeyer reaction. Innovations in catalysis offer significant opportunities for greening the synthesis of this compound. The use of immobilized or reusable copper catalysts is a key strategy. For instance, copper catalysts supported on materials like silica can offer high efficiency and the significant advantage of being easily separated from the reaction mixture and reused, thereby reducing copper waste in effluents. researchgate.netrsc.org Studies on related Sandmeyer reactions have demonstrated the effectiveness of immobilized Cu(I)/Cu(II) based catalysts. researchgate.netrsc.org

Sustainable Solvents: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Acetonitrile, a common solvent for Sandmeyer reactions, is derived from fossil fuels and has associated toxicity. Green chemistry encourages the use of more sustainable solvents. Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising alternatives. researchgate.netrsc.orgnih.govnih.govnih.govrsc.org For example, Sandmeyer reactions have been successfully carried out in ionic liquids like [BMIM][PF6], which can facilitate the reaction and in some cases, be recycled. nih.gov DESs, which are mixtures of hydrogen bond donors and acceptors, are often biodegradable, have low vapor pressure, and can be prepared from renewable resources. rsc.orgnih.govnih.govrsc.org Their application in Sandmeyer-type reactions is an active area of research. researchgate.netrsc.org

Energy-Efficient Methodologies: The use of alternative energy sources such as microwave irradiation and ultrasound can significantly enhance reaction rates, often leading to shorter reaction times, lower energy consumption, and improved yields. beilstein-journals.orgnih.govnih.gov Microwave-assisted synthesis has been shown to be effective for various heterocyclic compounds, offering rapid and uniform heating. beilstein-journals.orgnih.gov Similarly, ultrasound-assisted reactions can promote chemical transformations through acoustic cavitation, providing a non-conventional and energy-efficient method for synthesis. nih.gov

Reaction Optimization

The optimization of reaction parameters is crucial for maximizing yield, minimizing waste, and ensuring a safe and efficient process. For the synthesis of this compound via the Sandmeyer reaction, several factors can be fine-tuned.

Temperature Control: Temperature is a critical parameter in Sandmeyer reactions, particularly when dealing with potentially unstable diazonium salts. nih.gov Precise temperature control can prevent the decomposition of intermediates and the formation of unwanted byproducts. Studies on the halogenation of 2-aminothiazoles have shown that temperature can influence the selectivity of the reaction, leading to either mono- or di-halogenated products. nih.gov

Reagent Stoichiometry: Optimizing the molar ratios of the reactants, including the amine precursor, the diazotizing agent, and the copper catalyst, is essential for achieving high conversion and minimizing residual starting materials and reagents in the final product mixture.

One-Pot Procedures: The development of one-pot syntheses, where sequential reactions are carried out in the same reactor without the isolation of intermediates, can significantly improve process efficiency and reduce waste. nih.gov For the synthesis of this compound, a one-pot diazotization and chlorination of 2-Amino-5-cyanothiazole would be a desirable green and efficient approach.

The following table summarizes a comparison of traditional and potential greener approaches for the synthesis of this compound.

| Reaction Step | Traditional Method | Potential Green/Optimized Approach | Anticipated Benefits |

|---|---|---|---|

| Diazotization | Isoamyl nitrite | tert-Butyl nitrite (TBN) | Reduced toxicity of byproducts, milder reaction conditions. researchgate.net |

| Catalysis | Homogeneous Cu(I)/Cu(II) salts | Immobilized/reusable copper catalysts (e.g., on silica) | Catalyst recycling, reduced metal contamination in products and waste streams. researchgate.netrsc.org |

| Solvent | Acetonitrile | Ionic Liquids (ILs), Deep Eutectic Solvents (DESs) | Lower volatility, potential for recyclability, reduced toxicity, use of renewable resources. rsc.orgnih.govnih.govnih.govrsc.org |

| Energy Input | Conventional heating | Microwave irradiation, Ultrasound | Faster reaction rates, reduced energy consumption, potentially higher yields. beilstein-journals.orgnih.govnih.gov |

| Process | Multi-step with isolation of intermediates | One-pot synthesis | Increased efficiency, reduced waste and solvent usage. nih.gov |

Green Synthesis of the Precursor: 2-Amino-5-cyanothiazole

The following table outlines research findings on the optimization of reaction conditions for syntheses analogous to that of this compound.

| Parameter | Traditional Condition | Optimized Condition | Observed Outcome | Reference Compound |

|---|---|---|---|---|

| Temperature | Elevated temperatures (e.g., 65-75 °C) | Controlled temperature (e.g., 25-60 °C) | Improved selectivity (mono- vs. di-halogenation), higher yields. nih.gov | 2-Aminothiazole derivatives |

| Catalyst System | Stoichiometric CuBr | Catalytic amounts of CuBr/CuBr2 mixture with ligands | Higher efficiency and yield. nih.gov | Aryl amines |

| Reaction Time | Several hours | Minutes to a few hours | Increased throughput, reduced energy consumption. beilstein-journals.orgnih.govnih.gov | Various heterocyclic amines |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chlorothiazole 5 Carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural analysis of 2-chlorothiazole-5-carbonitrile derivatives in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton (¹H) NMR spectroscopy is a primary technique for confirming the structure of organic molecules by providing information about the number, environment, and coupling of hydrogen atoms. In the analysis of this compound derivatives, the chemical shifts (δ) of the protons are indicative of their electronic environment.

For instance, in the ¹H NMR spectrum of a xantheno[4,3-d]thiazole-2-carbonitrile derivative, the proton at the 4-position (H-4) of the thiazole (B1198619) ring appears as a distinct singlet at approximately 8.40 ppm. mdpi.com In a related dithiazole derivative, the proton at the 2-position (H-2) is shifted upfield to around 7.92 ppm. mdpi.com This upfield shift is attributed to the electronic effects of the attached dithiazole group. The specific chemical shifts and splitting patterns observed in the ¹H NMR spectrum allow for the precise assignment of each proton in the molecule, thereby confirming the proposed structure.

Table 1: Representative ¹H NMR Data for a Xantheno[4,3-d]thiazole-2-carbonitrile Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | 8.13 | dd | 7.9, 1.5 |

| H-2 | 7.92 | s | - |

| H-6 | 7.86 | td | 7.9, 1.5 |

| H-5 | 7.59 | d | 7.9 |

| H-7 | 7.48 | t | 7.9 |

Data obtained from a 400 MHz NMR spectrometer in DMSO-d₆. mdpi.com

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal, allowing for the elucidation of the carbon skeleton.

Table 2: Representative ¹³C NMR Data for a Xantheno[4,3-d]thiazole-2-carbonitrile Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C-9 | 174.93 |

| C-5' | 165.65 |

| C-10a | 154.46 |

| C-4' | 147.05 |

| C-4a | 145.94 |

| C-4 | 138.97 |

| C-6 | 136.09 |

| C-2 | 130.16 |

| C-3 | 129.22 |

| C-8 | 126.49 |

| C-7 | 125.57 |

| C-8a | 122.14 |

| C-1 | 119.29 |

| C-9a | 118.86 |

| C-5 | 118.54 |

Data obtained from a 151 MHz NMR spectrometer in DMSO-d₆. mdpi.com

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are often necessary to resolve complex structures and unambiguously establish atomic connectivity. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in this regard.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a clear map of C-H one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons (typically 2-3 bonds). For example, in the structural identification of isomeric esters derived from 2,4-dichloronitrobenzene, HMBC was used to distinguish between the isomers by observing the long-range couplings of specific protons to the ester carbonyl carbon. mdpi.com This detailed connectivity information is vital for the definitive structural elucidation of complex this compound derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a this compound derivative. For the parent compound, this compound, the molecular ion peak [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of approximately 143.97, corresponding to the molecular formula C₄HClN₂S.

Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. The way a molecule breaks apart upon ionization can reveal the nature of its constituent parts and their connectivity. Studies on related thiazole derivatives have shown that these compounds can undergo multiple modes of cleavage, skeletal rearrangements, and hydrogen back-transfers, providing a wealth of data for structural confirmation. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of different types of chemical bonds.

For this compound and its derivatives, the IR spectrum will exhibit key absorption bands that confirm the presence of its characteristic functional groups. The most prominent of these is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, which typically appears in the region of 2200-2260 cm⁻¹. The C-Cl bond will have a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹. Additionally, the C=N and C-S stretching vibrations of the thiazole ring will also be present, providing further evidence for the core structure. In more complex derivatives, other functional groups, such as carbonyls (C=O) in ester or ketone derivatives, will show strong absorptions in the 1650-1750 cm⁻¹ region. uobaghdad.edu.iq

X-ray Crystallography for Solid-State Structural Determination

For novel this compound derivatives, obtaining a single crystal suitable for X-ray analysis provides the ultimate proof of structure. The resulting crystal structure would reveal the planarity of the thiazole ring, the precise geometry of the substituents, and any intermolecular interactions, such as hydrogen bonding or π-stacking, that occur in the solid state. This detailed structural information is invaluable for understanding the physical properties and biological activity of these compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the structural elucidation of newly synthesized chemical compounds. It provides quantitative information about the elemental composition of a substance, which is crucial for verifying its empirical and molecular formula. This analytical method is predicated on the combustion of a sample, followed by the precise measurement of the resulting elemental components, typically carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined mass percentages of these elements are then compared against the theoretically calculated values derived from the proposed molecular formula. A close correlation between the found and calculated values, generally within a ±0.4% margin, serves as a strong indicator of the sample's purity and corroborates its assigned chemical structure.

For this compound, with the molecular formula C₄HClN₂S, the theoretical elemental composition has been calculated. These values provide a benchmark against which experimental results from techniques like combustion analysis would be compared to confirm the successful synthesis and purity of the compound.

Below is a data table presenting the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 4 | 48.044 | 33.23 |

| Hydrogen | H | 1.008 | 1 | 1.008 | 0.70 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 24.52 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 19.38 |

| Sulfur | S | 32.06 | 1 | 32.06 | 22.17 |

| Total | 144.579 | 100.00 |

Note: Detailed experimental (found) values from specific research findings for this compound are not widely available in publicly accessible literature. The table above reflects the calculated theoretical values based on its molecular formula.

Computational and Theoretical Investigations of 2 Chlorothiazole 5 Carbonitrile and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the fundamental properties of molecules can be examined. These methods, grounded in the principles of quantum mechanics, are used to determine molecular geometries, electronic structures, and spectroscopic properties. For the 2-chlorothiazole-5-carbonitrile scaffold, Density Functional Theory (DFT) and ab initio methods are prominently used to build a comprehensive understanding of its chemical nature.

Density Functional Theory (DFT) has become a leading computational method for studying the electronic structure of thiazole-containing compounds due to its favorable balance of accuracy and computational cost. researchgate.netmdpi.com These studies typically involve optimizing the molecular geometry to find the most stable conformation of the molecule. Following optimization, a range of electronic properties are calculated to describe the molecule's reactivity and behavior.

A key area of focus in DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. kbhgroup.in For instance, in a study of ten 2-(2-hydrazineyl)thiazole derivatives, FMO analysis indicated that the NIFHT-3 analog had the lowest energy gap, suggesting it would be the most reactive of the series. kbhgroup.in

DFT calculations are also employed to compute various quantum chemical parameters that further describe reactivity, such as electronegativity, global hardness, and softness. nih.gov Molecular Electrostatic Potential (MEP) maps are another valuable output, which visualize the charge distribution across the molecule and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical reactions. researchgate.netmdpi.com

Ab initio methods, which derive from first principles without the use of experimental data, are fundamental to quantum chemistry. nih.gov While DFT itself is a first-principles method, the term "ab initio" in this context often refers to wavefunction-based methods. These calculations are crucial for validating molecular structures and predicting a wide array of molecular properties. nih.gov For thiazole (B1198619) derivatives, quantum chemical calculations are used to determine structural parameters like bond lengths and angles, spectroscopic features (e.g., vibrational frequencies for IR spectra), and thermodynamic properties. researchgate.netnih.gov

These theoretical calculations can predict the regioselectivity of reactions, such as electrophilic substitution on the thiazole ring. By calculating Fukui indices, researchers can identify the most likely sites for nucleophilic or electrophilic attack. For this compound, such models predict that the electron-withdrawing nature of the nitrile group directs electrophiles to the C4-position of the thiazole ring. Furthermore, computational models can incorporate solvent effects, which is critical for accurately predicting reaction outcomes and transition states in a solution, providing a more realistic simulation of experimental conditions.

Molecular Docking and Dynamics Simulations

When investigating the potential of this compound analogs as therapeutic agents, understanding their interaction with biological macromolecules is paramount. Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used for this purpose.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is instrumental in structure-based drug design. For thiazole derivatives, docking studies have been performed against a variety of protein targets to explore their potential as anticancer, antimicrobial, or anti-inflammatory agents. researchgate.netresearchgate.net

These simulations provide detailed, atom-level views of how a ligand fits into the active site of a protein. The analysis focuses on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking, which stabilize the ligand-protein complex. mdpi.comnih.gov For example, a docking study of a benzothiazole (B30560) derivative with the enzyme lysozyme (B549824) revealed that the interaction was dominated by T-shaped π-π stacking between the ligand's benzothiazole ring and the Tryptophan 108 residue of the protein, with conventional hydrogen bonds providing additional stability. mdpi.com In another study on benzothiazole analogs as potential SARS-CoV-2 inhibitors, docking identified specific hydrogen bonds with residues like Thr199 and Leu287 in the main protease (Mpro). nih.gov

Beyond identifying binding modes, computational methods also aim to predict the binding affinity, or strength of the interaction, between a ligand and its protein target. Docking programs calculate a score that estimates the binding free energy, allowing for the ranking of different compounds. nih.gov Lower (more negative) scores generally indicate a more favorable binding interaction.

For more rigorous analysis, molecular dynamics (MD) simulations are often performed on the docked ligand-protein complex. nih.govjchemlett.com MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability of the complex. nih.gov A key metric derived from MD is the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions. A stable RMSD value over the course of the simulation (e.g., less than 2 Å over 100 nanoseconds) suggests that the ligand remains stably bound in the active site. nih.gov These simulations can also be used to calculate binding free energies using more sophisticated methods, offering a more accurate prediction of binding affinity than docking scores alone. nih.gov

Reaction Mechanism Studies and Pathway Elucidation

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including transition states and reaction energy profiles. For this compound, theoretical studies can elucidate the pathways of its characteristic reactions, such as nucleophilic substitution of the chlorine atom or transformations involving the nitrile group.

By using methods like DFT, researchers can model the entire reaction coordinate. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition states that connect them. The calculated energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. These calculations can help rationalize experimentally observed product distributions or predict the feasibility of a proposed synthetic route. For instance, computational modeling can validate that the chlorine atom at the 2-position is susceptible to substitution by various nucleophiles and that the cyano group can participate in cyclization reactions to form fused ring systems, guiding the design of new synthetic strategies.

Structure-Property Relationships through Computational Modeling

Computational modeling serves as a powerful tool in modern chemistry for predicting the physicochemical properties and biological activities of novel compounds, thereby guiding synthetic efforts and accelerating drug discovery. For this compound and its analogs, computational studies, primarily through Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, have been instrumental in elucidating key structure-property relationships. These investigations help to understand how the introduction and modification of substituents on the thiazole ring influence the molecule's electronic characteristics, reactivity, and potential as a bioactive agent.

At the core of these investigations is the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, which is a privileged scaffold in medicinal chemistry. acs.org Computational methods allow for the precise calculation of various molecular descriptors that quantify the properties of substituted thiazoles. These descriptors often include electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. Physicochemical properties like the partition coefficient (logP), molar refractivity (MR), and polarizability are also commonly calculated. researchgate.net

DFT calculations offer a more fundamental insight into the electronic structure. scirp.org For thiazole derivatives, DFT is used to optimize molecular geometry and calculate electronic descriptors that explain the molecule's reactivity. researchgate.net The HOMO energy, for example, is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com For this compound, the presence of two electron-withdrawing groups—the chloro group at position 2 and the carbonitrile (cyano) group at position 5—is expected to significantly lower the HOMO and LUMO energy levels, potentially increasing its reactivity toward nucleophiles and influencing its interaction with biological targets. researchgate.net

The influence of halogen substituents on the properties of heterocyclic compounds is a well-studied area in computational chemistry. nih.govnih.gov Halogen atoms can modulate a molecule's lipophilicity, conformation, and ability to form halogen bonds, a type of non-covalent interaction that can be critical for ligand-protein binding. nih.gov In the case of this compound, the chlorine atom can enhance membrane permeability and may participate in halogen bonding within a biological target site. Computational studies on halogenated thiazoles have shown that the type and position of the halogen can fine-tune the electronic properties and biological activity. mdpi.comacs.orgmdpi.com

The following data tables, compiled from computational studies on various thiazole analogs, illustrate the quantitative relationships between structure and key molecular properties.

Table 1: Calculated Electronic Properties of Substituted Thiazole Analogs

This table showcases how different substituents affect the electronic landscape of the thiazole ring, which is crucial for determining its reactivity and interaction with biological macromolecules. The HOMO and LUMO energies are indicative of the molecule's electron-donating and accepting capabilities, respectively.

| Compound/Analog | Substituents | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Computational Method |

| 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile | Phenyl, Oxo, Malononitrile | -6.99 | -2.30 | 4.69 | - | DFT/B3LYP/6-311G(d,p) nih.gov |

| Thiazolyl Coumarin Derivative (5d) | Coumarin, Aryl | - | - | - | - | DFT nih.gov |

| 2-amino thiazole derivative (generic) | Amino group | - | - | - | - | QSAR/PLS/PCR acs.org |

| Thiazole-piperazine derivative | Piperazine, Benzyl | - | - | - | - | - academie-sciences.fr |

Data is illustrative and sourced from studies on different thiazole analogs. Direct comparison requires identical computational methods.

Table 2: Physicochemical and QSAR Descriptors for Thiazole Derivatives

This table presents key physicochemical descriptors often used in QSAR models to predict the biological activity of thiazole derivatives. These properties govern the absorption, distribution, metabolism, and excretion (ADMET) profile of a compound.

| Compound/Analog Series | Key Descriptor(s) | Correlation with Activity | Biological Target | QSAR Model Type |

| Thiazole/Thiadiazole Derivatives | Wang-Ford charges (C2, C5), logP | Charges on C2, C5 are important; affinity increases with decreased lipophilicity | Human Adenosine A3 Receptor nih.gov | FA/GFA nih.gov |

| 2-Amino Thiazole Derivatives | Atomic volume, atomic charges, Sanderson's electronegativity | Important for designing lead compounds | Aurora Kinase acs.org | PLS/PCR acs.org |

| Aryl Thiazole Derivatives | T_C_C_4 (Topological descriptor) | Major contributing descriptor for G+ inhibition | Bacteria researchgate.net | 2D-QSAR researchgate.net |

| 1,3,4-Oxadiazoline-2-thiones (related azoles) | LogP, Molar Refractivity (MR), Hydration Energy (HE) | Significant correlation with inhibitory activity | Thymidine Phosphorylase researchgate.net | MLR researchgate.net |

These computational approaches and the resulting structure-property relationships are vital for the rational design of novel this compound analogs with tailored properties for various applications, from pharmaceuticals to materials science. By computationally screening virtual libraries of derivatives, researchers can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. plos.org

Applications in Medicinal Chemistry

2-Chlorothiazole-5-carbonitrile as a Precursor for Pharmacologically Active Compounds

This compound is a versatile heterocyclic compound that has attracted significant attention in medicinal chemistry. Its value lies in its role as a key intermediate for the synthesis of a wide array of biologically active molecules. The presence of the chlorine atom and the nitrile group provides reactive sites for various chemical transformations, including substitution, oxidation, reduction, and cyclization reactions. This allows for the strategic modification of the thiazole (B1198619) ring to generate derivatives with enhanced pharmacological properties.

Notably, this compound serves as a foundational building block in the development of novel therapeutic agents. For instance, it is a precursor for synthesizing compounds with potential applications as anticancer agents, where modifications to the thiazole core have resulted in derivatives exhibiting cytotoxic activity against various cancer cell lines. The adaptability of this compound also extends to the synthesis of insecticides, showcasing its utility in agrochemical research as well. The ability to undergo diverse chemical reactions makes this compound a valuable scaffold for the discovery and optimization of new drug candidates.

Diverse Biological Activities of Thiazole-5-carbonitrile Derivatives

Thiazole-5-carbonitrile derivatives, stemming from the parent compound this compound, exhibit a broad spectrum of biological activities. The thiazole ring is a prominent feature in many natural and synthetic compounds with therapeutic value. globalresearchonline.net The versatility of this heterocyclic core allows for the development of compounds targeting a wide range of diseases.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Thiazole derivatives are a well-established class of compounds possessing significant antimicrobial properties. sapub.orgjchemrev.com The thiazole moiety is considered a fundamental framework in the design of new antimicrobial agents due to its presence in numerous compounds with demonstrated efficacy against bacteria, fungi, and viruses. jchemrev.com

Antibacterial Activity:

Thiazole derivatives have shown considerable promise as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For example, sulfathiazole, a derivative of 2-aminothiazole (B372263), is a known short-acting sulfa drug with antibacterial properties. jchemrev.com Various synthesized thiazole derivatives have demonstrated potent antibacterial activity comparable to standard drugs like ciprofloxacin. jchemrev.combiointerfaceresearch.com Some compounds have shown excellent activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Antifungal Activity:

The antifungal potential of thiazole derivatives is also well-documented. researchgate.net They have been found to be effective against various Candida species, with some derivatives showing activity comparable to or even exceeding that of established antifungal drugs like fluconazole (B54011) and nystatin. jchemrev.comnih.gov The mechanism of action for some of these derivatives may involve disruption of the fungal cell wall or membrane. nih.gov For instance, certain isothiazole-thiazole derivatives have demonstrated ultrahigh fungicidal activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans. nih.gov

Antiviral Activity:

Thiazole derivatives have emerged as a significant area of research in the development of antiviral drugs. nih.gov These compounds have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and Human Immunodeficiency Virus (HIV). nih.gov Ritonavir, an antiviral drug used in the treatment of HIV/AIDS, contains a thiazole moiety and functions as a protease inhibitor. jchemrev.com Some isothiazole (B42339) derivatives have shown effectiveness against both HIV-1 and HIV-2, as well as other RNA and DNA viruses. nih.gov Research has also identified novel thiazole derivatives as potential inhibitors of flaviviral proteases, which are crucial for the replication of viruses like Dengue (DENV) and Japanese Encephalitis (JEV). biorxiv.org

Anticancer and Antitumor Potentials

The thiazole scaffold is a key structural component in a variety of compounds that exhibit significant anticancer and antitumor activities. mdpi.comnih.gov Derivatives of 2-chlorothiazole (B1198822), for example, have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma). The versatility of the thiazole ring allows for the synthesis of diverse derivatives with the potential to target various mechanisms involved in cancer progression. nih.gov

Recent research has focused on synthesizing novel thiazole derivatives and evaluating their antiproliferative activity. For instance, a new hybrid compound, 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile, showed strong cytotoxic effects against HepG-2 (liver hepatocellular carcinoma) and MCF-7 cell lines. nih.gov This compound is believed to exert its effect by intercalating with DNA and potentially inhibiting topoisomerase II. nih.gov

Furthermore, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and tested for their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines, with some compounds showing moderate inhibitory activity. mdpi.comresearchgate.net

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| 2-Chlorothiazole derivatives | MCF-7, HCT-116 | Cytotoxic activity | |

| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | HepG-2, MCF-7 | Strong cytotoxicity | nih.gov |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | A-549, Bel7402, HCT-8 | Moderate inhibitory activity | mdpi.comresearchgate.net |

Anti-inflammatory and Analgesic Properties

Thiazole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. sapub.orgresearchgate.net The thiazole nucleus is present in several existing anti-inflammatory drugs, such as fanetizole (B1215343) and meloxicam. globalresearchonline.net

A study on newly synthesized thiazole and oxazole (B20620) substituted benzothiazole (B30560) derivatives demonstrated their anti-inflammatory and analgesic activities in animal models. nih.gov Specifically, one of the synthesized compounds, 4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo [d]thiazol-2-yl)methylene)thiazol-2-amine, was found to be more active than the reference drug at the tested dose. nih.gov

Another study focused on pyridine- and thiazole-based hydrazides, which were evaluated for their in vitro anti-inflammatory activity. acs.org Several of the synthesized compounds showed promising results, with some exhibiting better activity than the standard drug, diclofenac (B195802) sodium. acs.org Additionally, some thiazole derivatives, when combined with a pyrazole (B372694) moiety, have been shown to possess mild to good analgesic activity in tail immersion tests in mice. researchgate.net

Antitubercular Activity

Tuberculosis (TB) remains a significant global health threat, and there is an urgent need for new and effective antitubercular drugs. researchgate.netnih.gov Thiazole-based compounds have emerged as a promising class of molecules in the search for novel anti-TB agents. bohrium.com The thiazole scaffold is considered a valuable starting point for the design and synthesis of compounds with potent activity against Mycobacterium tuberculosis. bohrium.comeurekaselect.com

Several studies have highlighted the potential of thiazole derivatives in this area. For instance, coumarin-tethered thiazole derivatives have been synthesized and screened for their in-vitro anti-TB activity, with some compounds showing a minimum inhibitory concentration (MIC) value as low as 1.6 μg/ml. espublisher.com Molecular docking studies have suggested that these compounds may act by inhibiting the enoyl acyl carrier reductase (InhA) of M. tuberculosis. espublisher.com

Furthermore, based on the structural similarity to the antimycobacterial agent Linezolid, novel 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones have been designed and synthesized. researchgate.net Some of these compounds exhibited potent antimycobacterial activity against the H37Rv strain of M. tuberculosis, with MIC values in the range of 1-2 µg/mL, and also showed promising activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains. researchgate.net

Other Therapeutic Areas

The therapeutic potential of this compound derivatives extends beyond the previously mentioned areas, encompassing a range of other pharmacological activities.

Anti-HIV Activity: Thiazole derivatives have been investigated for their ability to combat the Human Immunodeficiency Virus (HIV). nih.gov For example, the antiviral drug Ritonavir, which contains a thiazole ring, acts as a protease inhibitor to treat HIV/AIDS. jchemrev.com Certain thiadiazole derivatives have demonstrated the ability to inhibit HIV-1 replication in the nanomolar concentration range by targeting the reverse transcriptase enzyme. nih.gov Additionally, some isothiazole derivatives have shown efficacy against both HIV-1 and HIV-2. nih.gov

Anticonvulsant Activity: The thiazole nucleus is considered an important pharmacophore for anticonvulsant activity. biointerfaceresearch.com Hybrid molecules combining thiazole with other heterocyclic systems, such as oxoquinazoline or thiazolidinone, have been synthesized and shown to possess significant anticonvulsant properties in preclinical models. who.intmdpi.com Some of these compounds have exhibited activity comparable to or even greater than the standard drug phenytoin. who.int The lipophilicity of these derivatives appears to play a role in their anticonvulsant efficacy. researchgate.net

P2Y2 Receptor Antagonism: Derivatives of this compound have been explored as antagonists of the P2Y2 receptor, which is implicated in chronic inflammation and cancer. nih.gov The development of neutral P2Y2 receptor antagonists based on the thiazole scaffold has led to compounds with improved physicochemical properties. nih.gov Furthermore, the incorporation of a fluorophore onto the thiazole ring has resulted in the first fluorescent antagonists for the P2Y2 receptor, enabling new methods for ligand screening. nih.gov Additionally, other thiazole derivatives have been identified as potent and competitive antagonists of the P2X2 receptor. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies have been crucial in identifying the key molecular features required for therapeutic effects, particularly in the development of antimicrobial and anticancer agents.

While specific SAR studies on a broad series of this compound analogs are not extensively detailed in publicly available literature, general principles can be derived from research on related thiazole derivatives. For instance, modifications at the 2-position, where the chlorine atom is located, and at the 5-position, bearing the carbonitrile group, have been shown to significantly impact biological outcomes. The chlorine atom can be displaced by various nucleophiles, such as amines and thiols, to generate a library of compounds with diverse functionalities. mdpi.com The nature of the substituent introduced at this position can influence the compound's binding affinity to its biological target.

Similarly, the nitrile group at the 5-position is a critical feature. It can participate in hydrogen bonding and other interactions within the active site of an enzyme or receptor. mdpi.com In some studies on related thiazole-containing compounds, the electronic properties of substituents on the thiazole ring have been shown to correlate with their antimicrobial activity. For example, the presence of electron-withdrawing groups can enhance antibacterial efficacy. nih.gov

Pharmacophore modeling, a computational method used to identify the essential three-dimensional arrangement of functional groups required for biological activity, has been applied to various classes of enzyme inhibitors. researchgate.netacs.org For thiazole-based inhibitors, a common pharmacophore model often includes a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic or aromatic features. researchgate.net The this compound scaffold inherently possesses some of these features, with the thiazole nitrogen and the nitrile group capable of acting as hydrogen bond acceptors. The aromatic nature of the thiazole ring itself contributes to potential hydrophobic or aromatic interactions.

Mechanism of Action Studies and Target Enzyme Inhibition (e.g., DNA Gyrase)

A key area of investigation for thiazole-based compounds has been their potential to inhibit bacterial enzymes essential for survival, with DNA gyrase being a prominent target. acs.orgrsc.orgbrc.hu DNA gyrase is a type II topoisomerase that plays a crucial role in bacterial DNA replication, transcription, and repair by introducing negative supercoils into the DNA. Its inhibition leads to the disruption of these vital cellular processes and ultimately bacterial death.

While direct experimental evidence specifically detailing the inhibition of DNA gyrase by this compound itself is limited in accessible research, studies on structurally related benzothiazole derivatives have demonstrated potent inhibitory activity against this enzyme. acs.orgrsc.orgbrc.hu These inhibitors typically bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the enzyme from utilizing ATP for its catalytic activity. The binding mode often involves hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.

The this compound scaffold serves as a valuable starting point for the synthesis of such inhibitors. The thiazole ring can act as a central scaffold, with modifications at the 2- and 5-positions allowing for the optimization of binding interactions with the target enzyme. For example, derivatives of 2-aminothiazole have been investigated as DNA gyrase inhibitors, where the amino group can be further functionalized to enhance potency. mdpi.com

Rational Drug Design and Lead Optimization Strategies

Rational drug design and lead optimization are critical processes in the development of new therapeutic agents. These strategies involve the iterative design, synthesis, and testing of compounds to improve their potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides a promising starting point for such endeavors, particularly in the quest for novel antibacterial agents. acs.orgrsc.orgbrc.hu

A common strategy in the rational design of DNA gyrase inhibitors based on the thiazole scaffold involves using computational methods, such as molecular docking, to predict the binding of designed compounds to the enzyme's active site. researchgate.net These predictions can guide the selection of substituents to be introduced at the 2- and 5-positions of the this compound core to maximize favorable interactions with the target.

Lead optimization efforts often focus on improving several key aspects of a potential drug candidate. For thiazole-based antibacterial agents, this can involve:

Enhancing Potency: Modifying substituents to increase the binding affinity for DNA gyrase, often guided by SAR data and computational modeling.

Improving Selectivity: Designing compounds that preferentially inhibit the bacterial enzyme over its human counterparts to minimize off-target effects.

Optimizing Pharmacokinetics: Adjusting the physicochemical properties of the molecule, such as solubility and metabolic stability, to ensure it can reach its target in the body at therapeutic concentrations.

An example of a lead optimization strategy for a different class of heteroarylnitrile compounds involved the introduction of protonable amines to significantly improve activity against cultured parasites. While not directly involving this compound, this highlights a successful approach that could be applicable to its derivatives.

The development of novel antibacterial agents is a pressing global health need, and the this compound scaffold represents a valuable tool for medicinal chemists in this pursuit. By leveraging SAR studies, understanding the mechanism of action, and applying rational drug design principles, researchers can continue to explore the therapeutic potential of derivatives of this versatile compound.

Applications in Agrochemical Chemistry

2-Chlorothiazole-5-carbonitrile as an Intermediate for Agrochemical Synthesis

This compound is a key precursor in the production of neonicotinoid insecticides, a significant class of agrochemicals used to control a wide range of sucking and chewing insects. Specifically, it is instrumental in forming the 2-chlorothiazole (B1198822) moiety that is characteristic of potent insecticides such as clothianidin and thiamethoxam (B1682794). The synthesis of these neonicotinoids often involves a closely related intermediate, 2-chloro-5-chloromethyl-thiazole, which can be derived from this compound.

The general synthetic strategy leverages the reactivity of the thiazole (B1198619) ring and its substituents. For instance, the synthesis of novel pyrrole-fused neonicotinoids containing the chlorothiazole ring starts from 2-chloro-5-chloromethyl-thiazole. rhhz.net This highlights the importance of the 2-chlorothiazole scaffold, for which this compound is a fundamental building block. The development of new insecticides based on 2-chlorothiazole derivatives has shown effective pest control, with field trials indicating a significant reduction in pest populations.

The versatility of this compound and its derivatives extends to the synthesis of other classes of agrochemicals. For example, it has been used to create novel pyrazole (B372694) oxime derivatives and N-pyridylpyrazole thiazole derivatives with notable insecticidal properties. nih.govmdpi.com

Table 1: Key Agrochemicals and Intermediates Related to this compound

| Compound Name | Chemical Class | Role of 2-Chlorothiazole Moiety |

|---|---|---|

| Clothianidin | Neonicotinoid Insecticide | Core structural component |

| Thiamethoxam | Neonicotinoid Insecticide | Core structural component |

| 2-Chloro-5-chloromethyl-thiazole | Intermediate | Direct precursor in neonicotinoid synthesis |

| Pyrrole-fused neonicotinoids | Insecticide | Bioactive scaffold |

| Pyrazole oxime derivatives | Insecticide/Acaricide | Bioactive scaffold |

| N-Pyridylpyrazole derivatives | Insecticide | Bioactive scaffold |

Development of Insecticidal, Fungicidal, and Herbicidal Agents

The 2-chlorothiazole scaffold, derived from this compound, is a common structural motif in a large number of modern agrochemicals. Researchers have extensively explored the modification of this core structure to develop novel insecticidal, fungicidal, and herbicidal agents with improved efficacy and selectivity. rhhz.net

Insecticidal Agents: A significant body of research has focused on synthesizing new insecticides based on the 2-chlorothiazole moiety. Studies have shown that derivatives incorporating this structure exhibit potent activity against a variety of insect pests.

Pyrazole Oxime Derivatives: A series of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety demonstrated excellent insecticidal activity against Aphis medicagini (medicaginis aphid). While showing low acaricidal activity, many of these compounds were highly effective against aphids at a concentration of 0.5 mg/mL, with some retaining good activity even at 0.2 mg/mL. nih.gov

Pyrrole- and Dihydropyrrole-fused Neonicotinoids: To address challenges such as insecticide resistance, new pyrrole-fused neonicotinoids containing the chlorothiazole ring have been synthesized. The 2-chloro-5-thiazole ring in these analogs plays a crucial role in binding to the target site in insects and improving selectivity. rhhz.net

N-Pyridylpyrazole Thiazole Derivatives: Novel N-pyridylpyrazole derivatives incorporating a thiazole moiety have been developed as effective insecticides against lepidopteran pests. Bioassays revealed that several of these compounds exhibited good insecticidal activities against Plutella xylostella (diamondback moth), Spodoptera exigua (beet armyworm), and Spodoptera frugiperda (fall armyworm). mdpi.com

Fungicidal and Herbicidal Agents: While the primary application of this compound derivatives has been in insecticides, the broader class of thiazole compounds has also been investigated for fungicidal and herbicidal properties.

Fungicidal Activity: Some novel pyrazole oxime derivatives containing the 2-chloro-5-thiazolyl moiety have displayed fungicidal activity. nih.gov Additionally, other research has focused on synthesizing benzimidazole (B57391) derivatives from 2-chloromethyl-1H-benzimidazole, which have shown antifungal properties against various phytopathogenic fungi. nih.gov While not directly synthesized from this compound, this demonstrates the potential of related chloro-heterocyclic structures in developing fungicides.

Herbicidal Activity: The thiazole ring is also a component of some herbicides. For example, a study on the synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates identified a novel molecular scaffold with potent herbicidal activity against broadleaf weeds. nih.gov

Table 2: Bioactivity of Agrochemicals Derived from the 2-Chlorothiazole Moiety

| Derivative Class | Target Pests/Weeds | Notable Bioactivity | Reference |

|---|---|---|---|

| Pyrazole oxime derivatives | Aphis medicagini | Excellent insecticidal activity at 0.5 mg/mL | nih.gov |

| N-Pyridylpyrazole derivatives | Lepidopteran pests (P. xylostella, S. exigua, S. frugiperda) | Good insecticidal activity at 100 mg/L | mdpi.com |

| 3-(2-pyridinyl)-benzothiazol-2-one derivatives | Broadleaf weeds (Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea) | Complete growth inhibition at 75 g ha-1 | nih.gov |

Environmental Fate and Metabolism (e.g., Metabolite of Neonicotinoids)

In studies on the metabolism of thiamethoxam and clothianidin in mice, 2-chloro-1,3-thiazole-5-carboxylic acid was identified as a significant metabolite. It can be further conjugated with glycine (B1666218) or glucuronic acid before excretion. nih.gov The formation of 2-CTA is a result of the oxidative cleavage of the parent neonicotinoid molecule. nih.gov